molecular formula C9H7ClN2O B14895276 1-(6-Chloro-1H-indazol-3-yl)ethanone

1-(6-Chloro-1H-indazol-3-yl)ethanone

Cat. No.: B14895276
M. Wt: 194.62 g/mol
InChI Key: WBDHBIRKGMRULT-UHFFFAOYSA-N
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Description

1-(6-Chloro-1H-indazol-3-yl)ethan-1-one is a chemical compound with the molecular formula C9H7ClN2O. It is a derivative of indazole, a bicyclic heterocycle that contains a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-1H-indazol-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide, which is then cyclized to form the indazole ring. The resulting compound is then acetylated to yield 1-(6-Chloro-1H-indazol-3-yl)ethan-1-one .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-1H-indazol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(6-Chloro-1H-indazol-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-1H-indazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(6-Chloro-1H-indazol-1-yl)ethanone
  • 1-(6-Chloro-1H-indol-3-yl)ethan-1-one
  • 1-(6-Chloro-1H-indazol-2-yl)ethan-1-one

Comparison: 1-(6-Chloro-1H-indazol-3-yl)ethan-1-one is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-(6-chloro-1H-indazol-3-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c1-5(13)9-7-3-2-6(10)4-8(7)11-12-9/h2-4H,1H3,(H,11,12)

InChI Key

WBDHBIRKGMRULT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC2=C1C=CC(=C2)Cl

Origin of Product

United States

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